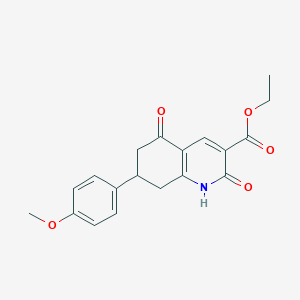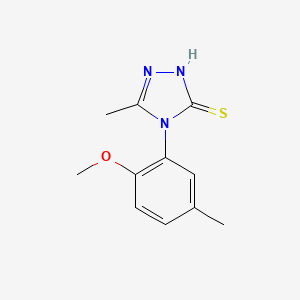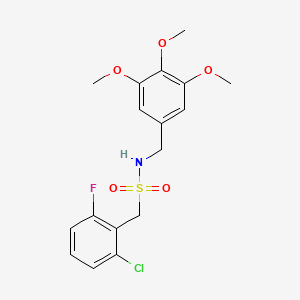
1-(2-chloro-6-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)methanesulfonamide
Descripción general
Descripción
1-(2-chloro-6-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)methanesulfonamide, also known as TAK-285, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. HER2 is a protein that is overexpressed in some breast cancers, and its inhibition can lead to cancer cell death. TAK-285 has been the subject of significant scientific research due to its potential as a treatment for HER2-positive breast cancer.
Mecanismo De Acción
1-(2-chloro-6-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)methanesulfonamide inhibits the activity of the HER2 tyrosine kinase by binding to the ATP-binding pocket of the enzyme. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cancer cell growth and survival.
Biochemical and physiological effects:
1-(2-chloro-6-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)methanesulfonamide has been shown to have potent antitumor activity in preclinical models of HER2-positive breast cancer. In addition to its effects on cancer cells, 1-(2-chloro-6-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)methanesulfonamide has also been shown to have an impact on the tumor microenvironment, including the inhibition of angiogenesis and the modulation of immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-chloro-6-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)methanesulfonamide is its specificity for HER2, which reduces the potential for off-target effects. However, one limitation of 1-(2-chloro-6-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)methanesulfonamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
Future research on 1-(2-chloro-6-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)methanesulfonamide could focus on improving its pharmacokinetic properties, such as increasing its half-life or developing prodrugs that can be activated in the tumor microenvironment. Other areas of research could include the combination of 1-(2-chloro-6-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)methanesulfonamide with other targeted therapies or immunotherapies, and the investigation of 1-(2-chloro-6-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)methanesulfonamide in other HER2-positive cancers, such as gastric cancer.
Aplicaciones Científicas De Investigación
1-(2-chloro-6-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)methanesulfonamide has been extensively studied in preclinical models of HER2-positive breast cancer. In vitro studies have shown that 1-(2-chloro-6-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)methanesulfonamide inhibits the growth of HER2-positive breast cancer cell lines, and in vivo studies have demonstrated that 1-(2-chloro-6-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)methanesulfonamide can inhibit the growth of HER2-positive breast cancer xenografts in mice.
Propiedades
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO5S/c1-23-15-7-11(8-16(24-2)17(15)25-3)9-20-26(21,22)10-12-13(18)5-4-6-14(12)19/h4-8,20H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPVWQRKYRMDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNS(=O)(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4665861.png)
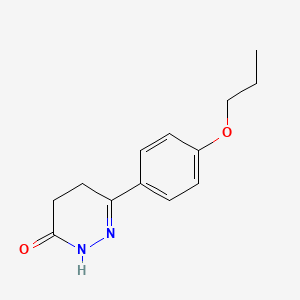
![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4665884.png)
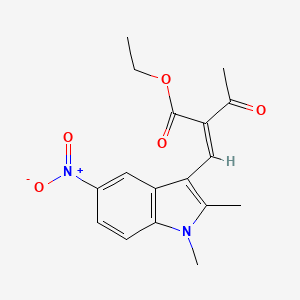
![2-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethoxy]benzamide](/img/structure/B4665893.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4665897.png)
![2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4665904.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4665907.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4665908.png)

![2,6-dimethoxy-4-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4665923.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4665938.png)
